REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]([Br:12])=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.C([Li])CCC.[O:18]1CCC[CH2:19]1>>[Br:12][C:9]1[C:8]2[CH:7]=[N:6][CH:5]=[CH:4][C:3]=2[C:2]([CH:19]=[O:18])=[CH:11][CH:10]=1
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CN=CC2=C(C=C1)Br
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched
|
Type
|
ADDITION
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Details
|
by adding N,N-dimethylformamide (4.0 mL)
|
Type
|
STIRRING
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Details
|
After stirring at −78° C. for an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with mixture of ethyl acetate/hexane (2:8)
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=2C=CN=CC12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |